molecular formula C26H25FO9S B590341 Sulindac Acyl-β-D-Glucurónido CAS No. 60018-36-2

Sulindac Acyl-β-D-Glucurónido

Número de catálogo: B590341
Número CAS: 60018-36-2
Peso molecular: 532.5 g/mol
Clave InChI: ZGOXLKUBXKIPQX-AEHOTZTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulindac Acyl-β-D-Glucuronide is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac. It is formed through the conjugation of Sulindac with β-D-glucuronic acid. This compound is of significant interest due to its role in drug metabolism and potential implications in drug safety and efficacy .

Aplicaciones Científicas De Investigación

Sulindac Acyl-β-D-Glucuronide has several applications in scientific research:

Mecanismo De Acción

Target of Action

Sulindac Acyl-β-D-Glucuronide is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac . Its primary targets are proteins in the body, specifically those that interact with carboxylic acid-containing drugs .

Mode of Action

Sulindac Acyl-β-D-Glucuronide interacts with its protein targets through a process known as intramolecular transacylation and hydrolysis . This process involves the transfer of an acyl group from the glucuronide to the protein, resulting in the formation of protein adducts . The charged carboxylate ion and neutral hydroxyl group in the glucuronide conjugate are responsible for these interactions .

Biochemical Pathways

The formation of Sulindac Acyl-β-D-Glucuronide involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . This process is part of the glucuronidation pathway, which is a major phase II metabolic pathway in the body.

Pharmacokinetics

It is known that acyl glucuronides, in general, are predominantly cleared through renal excretion . The molecular weight of Sulindac Acyl-β-D-Glucuronide is 532.53 , which suggests that it may be subject to renal clearance.

Result of Action

The formation of protein adducts by Sulindac Acyl-β-D-Glucuronide has been associated with the toxicity of several carboxylic acid-containing drugs .

Action Environment

The action of Sulindac Acyl-β-D-Glucuronide can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of intramolecular transacylation and hydrolysis . Additionally, the presence of other substances in the body that can interact with Sulindac Acyl-β-D-Glucuronide may also influence its action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Sulindac Acyl-β-D-Glucuronide is involved in various biochemical reactions. It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The rate of its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .

Cellular Effects

The cellular effects of Sulindac Acyl-β-D-Glucuronide are complex and multifaceted. It has been implicated in the toxicity of several carboxylic acid-containing drugs . The formation of protein adducts in vivo – and subsequent downstream effects – has been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .

Molecular Mechanism

At the molecular level, Sulindac Acyl-β-D-Glucuronide exerts its effects through various mechanisms. It undergoes intramolecular transacylation and hydrolysis reactions . Differences in reactivity were observed for the individual transacylation steps between the compound series . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulindac Acyl-β-D-Glucuronide change over time. The compound is known to be unstable under physiological conditions

Metabolic Pathways

Sulindac Acyl-β-D-Glucuronide is involved in the glucuronidation metabolic pathway . This pathway involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .

Transport and Distribution

The transport and distribution of Sulindac Acyl-β-D-Glucuronide within cells and tissues involve various transport proteins. Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sulindac Acyl-β-D-Glucuronide is synthesized through the enzymatic conjugation of Sulindac with β-D-glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The reaction conditions often involve the presence of UDP-glucuronic acid and the UGT enzyme in a suitable buffer solution .

Industrial Production Methods

Industrial production of Sulindac Acyl-β-D-Glucuronide follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield .

Análisis De Reacciones Químicas

Types of Reactions

Sulindac Acyl-β-D-Glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

  • Ibuprofen Acyl-β-D-Glucuronide
  • Diclofenac Acyl-β-D-Glucuronide
  • Naproxen Acyl-β-D-Glucuronide

Uniqueness

Sulindac Acyl-β-D-Glucuronide is unique due to its specific structural features and reactivity profile. Unlike other acyl glucuronides, it has a distinct indene moiety and a fluorine atom, which influence its chemical behavior and biological interactions .

Actividad Biológica

Sulindac acyl-β-D-glucuronide is a metabolite of sulindac, a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory and potential chemopreventive properties. This article will explore the biological activity of sulindac acyl-β-D-glucuronide, focusing on its pharmacokinetics, mechanisms of action, and implications in therapeutic contexts, supported by relevant research findings and case studies.

1. Overview of Sulindac and Its Metabolites

Sulindac is administered as a prodrug, which is converted into its active forms—sulindac sulfide and sulindac sulfone—through metabolic processes. The acyl-β-D-glucuronide form is a significant metabolite that influences the drug's pharmacological profile.

Key Metabolites:

  • Sulindac Sulfide : Exhibits potent anti-inflammatory effects and has been shown to inhibit cyclooxygenase (COX) enzymes.
  • Sulindac Sulfone : Less active than sulfide but still plays a role in the drug's overall efficacy.
  • Sulindac Acyl-β-D-Glucuronide : A conjugated form that may enhance solubility and excretion.

The biological activity of sulindac acyl-β-D-glucuronide primarily involves its role in modulating inflammatory pathways and potential anticancer effects.

Mechanisms Include:

  • Inhibition of COX Enzymes : Like other NSAIDs, sulindac metabolites inhibit COX-1 and COX-2, leading to decreased prostaglandin synthesis which is crucial in the inflammatory process.
  • Induction of Apoptosis : Studies have shown that sulindac can induce apoptosis in various cancer cell lines, potentially through mitochondrial pathways involving cytochrome c release and activation of caspases .
  • Autophagy Modulation : Recent findings suggest that sulindac may induce autophagic processes in neurons, linking it to neurodevelopmental toxicity risks .

3. Pharmacokinetics

The pharmacokinetic profile of sulindac acyl-β-D-glucuronide indicates that it is well absorbed and undergoes extensive metabolism. The glucuronidation process enhances the compound's water solubility, facilitating renal excretion.

Pharmacokinetic Parameters:

ParameterValue
Molecular FormulaC26H25FO10S
Molecular Weight485.54 g/mol
Elimination Half-lifeApproximately 8 hours
Route of ExcretionRenal (urine)

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of sulindac acyl-β-D-glucuronide in various contexts:

Case Study 1: Cancer Prevention

A randomized controlled trial involving patients with familial adenomatous polyposis (FAP) demonstrated that treatment with sulindac resulted in a significant reduction in polyp size and number over nine months . The study indicated that both the parent drug and its metabolites contributed to these effects.

Case Study 2: Neurotoxicity Assessment

Research utilizing zebrafish models revealed that exposure to sulindac led to apoptosis in GABAergic neurons, suggesting potential neurodevelopmental risks associated with its use . The study emphasized the importance of understanding the effects of both active metabolites and their glucuronidated forms on neural health.

5. Conclusion

Sulindac acyl-β-D-glucuronide represents an important metabolite in the pharmacological action of sulindac, contributing to its anti-inflammatory and potential anticancer properties. Understanding its biological activity helps clarify the therapeutic benefits and risks associated with sulindac use, particularly regarding long-term safety profiles in vulnerable populations.

Propiedades

Número CAS

60018-36-2

Fórmula molecular

C26H25FO9S

Peso molecular

532.5 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H25FO9S/c1-12-17(9-13-3-6-15(7-4-13)37(2)34)16-8-5-14(27)10-19(16)18(12)11-20(28)35-26-23(31)21(29)22(30)24(36-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+,37?/m0/s1

Clave InChI

ZGOXLKUBXKIPQX-AEHOTZTESA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

SMILES isomérico

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

SMILES canónico

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Sinónimos

(Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetate]β-D-Glucopyranuronic Acid; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.